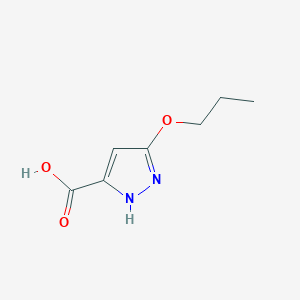
(S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid is a chiral compound with a unique structure that includes a furan ring substituted with an amino acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the (S)-configuration. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that favor the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amino acid side chain can be reduced to form amines or other reduced products.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form esters, amides, or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, reduction can produce amines, and substitution can result in esters or amides.
Applications De Recherche Scientifique
(S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of (S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring and amino acid side chain play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
®-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.
Furan-2-carboxylic acid derivatives: Compounds with similar furan ring structures but different substituents, leading to varied chemical and biological properties.
Amino acid derivatives: Compounds with similar amino acid side chains but different core structures, affecting their reactivity and applications.
Uniqueness: (S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid is unique due to its specific stereochemistry and the combination of a furan ring with an amino acid side chain. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C8H9NO5 |
|---|---|
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
5-[(2S)-2-amino-2-carboxyethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO5/c9-5(7(10)11)3-4-1-2-6(14-4)8(12)13/h1-2,5H,3,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
Clé InChI |
DRAPQDOEVHXQQV-YFKPBYRVSA-N |
SMILES isomérique |
C1=C(OC(=C1)C(=O)O)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(OC(=C1)C(=O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)
![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)



